molecular formula C21H19ClO6 B15137805 [(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

Cat. No.: B15137805
M. Wt: 402.8 g/mol
InChI Key: OZXFMXVSIMKHPG-DCXXXQMHSA-N
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Description

[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyclohexene ring with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclohexene ring: This step may involve cyclization reactions under specific conditions.

    Introduction of functional groups: Chlorination, hydroxylation, and benzoylation are key steps, each requiring specific reagents and conditions. For example, chlorination might be achieved using thionyl chloride, while hydroxylation could involve the use of hydrogen peroxide or other oxidizing agents.

    Final esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and efficiency. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, ammonia

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which [(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19ClO6

Molecular Weight

402.8 g/mol

IUPAC Name

[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

InChI

InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2/t16-,17-,18+,21-/m1/s1

InChI Key

OZXFMXVSIMKHPG-DCXXXQMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@]2([C@@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O

Origin of Product

United States

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